molecular formula C12H15FN2O4 B12952484 2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid

2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid

Cat. No.: B12952484
M. Wt: 270.26 g/mol
InChI Key: UDVFKMLKXREUMG-UHFFFAOYSA-N
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Description

2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a tetrahydroindazole moiety

Preparation Methods

The synthesis of 2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

    Introduction of the ethoxycarbonyl group: This step involves the esterification of the indazole derivative with ethyl chloroformate under basic conditions.

    Acetic acid functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ethoxycarbonyl group, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating receptors: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in various biological effects.

    Interacting with DNA/RNA: It may interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid can be compared with other similar compounds, such as:

    Indazole derivatives: Compounds like 1H-indazole-3-carboxylic acid and 5-fluoro-1H-indazole have similar core structures but differ in their functional groups and biological activities.

    Fluorinated compounds: Fluorinated organic molecules, such as 5-fluoro-2-methylindazole, share the presence of a fluorine atom but have different chemical and biological properties.

    Carboxylic acid derivatives: Compounds like ethyl 2-(1H-indazol-3-yl)acetate and 2-(1H-indazol-3-yl)acetic acid have similar acetic acid moieties but differ in their overall structure and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15FN2O4

Molecular Weight

270.26 g/mol

IUPAC Name

2-(3-ethoxycarbonyl-5-fluoro-4,5,6,7-tetrahydroindazol-1-yl)acetic acid

InChI

InChI=1S/C12H15FN2O4/c1-2-19-12(18)11-8-5-7(13)3-4-9(8)15(14-11)6-10(16)17/h7H,2-6H2,1H3,(H,16,17)

InChI Key

UDVFKMLKXREUMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CC(CC2)F)CC(=O)O

Origin of Product

United States

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